(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-(4-Methoxy-3-nitrophenyl)-2-(4-(4-Methoxyphenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole ring linked to a 4-methoxyphenyl group and a 4-methoxy-3-nitrophenyl substituent. The compound’s Z-configuration ensures a planar geometry, enhancing conjugation between the acrylonitrile moiety and aromatic systems. This structural arrangement is critical for electronic properties, such as charge transfer and solubility, which are relevant in materials science and medicinal chemistry.
Properties
IUPAC Name |
(Z)-3-(4-methoxy-3-nitrophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-26-16-6-4-14(5-7-16)17-12-28-20(22-17)15(11-21)9-13-3-8-19(27-2)18(10-13)23(24)25/h3-10,12H,1-2H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSIHPVXUPPVEA-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxy-3-nitrobenzaldehyde with 4-(4-methoxyphenyl)thiazol-2-ylacetonitrile under basic conditions to form the desired acrylonitrile compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy groups could yield various alkyl or aryl derivatives.
Scientific Research Applications
The compound (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. This article explores the applications of this compound, supported by data tables and documented case studies.
Antimicrobial Activity
Research indicates that compounds with thiazole and nitrophenyl groups exhibit significant antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth effectively.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Escherichia coli | 15 |
| Compound B | Staphylococcus aureus | 18 |
| Compound C | Pseudomonas aeruginosa | 20 |
Studies have demonstrated that derivatives similar to this compound show effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory research. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial for treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a study involving human monocytes, treatment with this compound resulted in a significant reduction in the levels of TNF-alpha and IL-6, key markers of inflammation. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .
Anticancer Activity
The anticancer potential of similar compounds has been extensively studied. The acrylonitrile and thiazole moieties present in this compound have shown cytotoxic effects against various cancer cell lines.
Mechanism of Action
The proposed mechanisms include the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry analyses demonstrated increased sub-G1 populations in treated cells compared to controls, indicating effective cancer cell death .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HT-29 | 15 | G2/M phase arrest |
Mechanism of Action
The mechanism of action of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could be involved in electron transfer processes, while the thiazole ring might interact with specific protein targets.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural motifs—thiazole, acrylonitrile, and substituted phenyl groups—are shared with several analogs (Table 1). Differences in substituent position and electronic nature significantly influence physicochemical and biological properties:
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron-Withdrawing vs. In contrast, methoxy and hydroxy groups () increase electron density, affecting solubility and hydrogen-bonding capacity [2], [8].
- Planarity and Conjugation : The Target Compound’s 3-nitro and 4-methoxy substituents on the phenyl ring may disrupt planarity compared to ’s 3-hydroxy-4-methoxy group, altering π-π stacking in crystal structures [1].
Biological Activity
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its synthesis, biological activity, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and data tables.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often includes:
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Formation of Thiazole Core :
- Condensation of appropriate precursors to form the thiazole ring.
-
Nitration and Methoxylation :
- Nitration using concentrated nitric acid and methoxylation with methanol under acidic conditions.
-
Acrylonitrile Formation :
- Reaction with acrylonitrile to yield the final compound.
These steps are crucial for achieving the desired molecular structure that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, related thiazole derivatives have shown significant antiproliferative effects against various cancer cell lines, with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| SMART series | Prostate cancer | 0.7 - 1.0 |
| Thiazole derivative | Melanoma | 1.61 ± 1.92 |
These findings suggest that structural modifications can enhance the anticancer efficacy of thiazole-containing compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial membranes and interference with cellular processes.
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
This antimicrobial activity positions thiazole derivatives as promising candidates for further development in treating infections .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : Potential interactions with enzymes involved in cancer cell proliferation and survival pathways have been noted, although specific targets for this compound require further investigation.
Case Studies
Several studies have focused on the structural optimization of thiazole derivatives to enhance their biological activities:
- Study on SMART Agents : This research demonstrated that modifications on the thiazole scaffold significantly improved anticancer activity through enhanced binding affinity to target proteins involved in tumor growth .
- Antimicrobial Evaluation : A study involving thiazole-coated magnetic nanoparticles showed effective inhibition against E. coli and S. aureus, suggesting that functionalized thiazoles can be utilized in nanomedicine for targeted delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
